

Tersolisib's Selective Inhibition of H1047R Mutant PIK3CA: A Technical Overview

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Compound of Interest

Compound Name: *Tersolisib*

Cat. No.: *B15542504*

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Introduction

Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of the p110 α catalytic subunit of phosphatidylinositol 3-kinase (PI3K α), encoded by the PIK3CA gene.[1][2] It exhibits significant selectivity for the H1047R kinase domain mutation, one of the most prevalent activating mutations in PIK3CA found in various cancers, including breast, gynecologic, and head and neck squamous cell carcinomas.[3][4] This targeted approach aims to overcome the on-target toxicities, such as hyperglycemia, associated with non-selective PI3K α inhibitors by sparing the wild-type (WT) enzyme, which plays a crucial role in normal glucose metabolism.[3] This document provides a detailed technical guide on the selectivity of **Tersolisib** for the H1047R mutant PIK3CA, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Analysis of Tersolisib's Selectivity

The selectivity of **Tersolisib** for H1047R mutant PIK3CA over the wild-type isoform and other mutants has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

Biochemical Selectivity

In enzymatic assays, **Tersolisib** demonstrates potent inhibition of the H1047R mutant PI3K α with a significant selectivity margin over the wild-type enzyme.

Enzyme	Tersolisib (STX-478) IC50 (nmol/L)	Alpelisib IC50 (nmol/L)
PI3K α H1047R	9.4	Not specified as equipotent
PI3K α WT	131	Not specified as equipotent
PI3K α E545K	71	Not specified as equipotent
PI3K α E542K	113	Not specified as equipotent
Data from Buckbinder et al., 2023.[3]		

This demonstrates a 14-fold greater selectivity of **Tersolisib** for the H1047R mutant over wild-type PI3K α in a biochemical context.[3]

Cellular Activity

The selective activity of **Tersolisib** was further confirmed in cellular assays using isogenic cell lines and a panel of cancer cell lines with different PIK3CA mutation statuses.

Cell Line (PIK3CA status)	Assay Type	Tersolisib (STX-478) Effect
MCF10A (H1047R mutant)	pAKT Inhibition	High Potency
MCF10A (WT)	pAKT Inhibition	Lower Potency
T47D (H1047R mutant)	Cell Viability (72h)	IC50 of 116 nM
Data from MedChemExpress and Buckbinder et al., 2023.[2] [3]		

Tersolisib demonstrates selective inhibition of AKT phosphorylation and cell viability in cells harboring the H1047R mutation.[2]

Experimental Protocols

Detailed methodologies for the key experiments used to determine the selectivity of **Tersolisib** are outlined below. These are representative protocols based on standard laboratory practices for the cited assays.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3K α by measuring the amount of ADP produced during the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

Materials:

- Recombinant human PI3K α (WT and H1047R mutant)
- Lipid substrate (e.g., PIP2)
- ATP
- **Tersolisib** (or other test inhibitors)
- ADP-Glo™ Kinase Assay kit (Promega)
- Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl₂, 1mM CHAPS)

Procedure:

- Prepare serial dilutions of **Tersolisib** in kinase reaction buffer.
- In a 384-well plate, add the recombinant PI3K α enzyme, lipid substrate, and **Tersolisib** dilutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

- Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-AKT (p-AKT) Western Blot Analysis

This method assesses the inhibition of the PI3K pathway in cells by measuring the phosphorylation of its downstream target, AKT, at Serine 473.

Materials:

- Isogenic cell lines (e.g., MCF10A PIK3CA WT and H1047R knock-in)
- Cell culture medium and supplements
- **Tersolisib**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of **Tersolisib** for a specified duration (e.g., 1-4 hours).

- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration of the lysates using a BCA or Bradford assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total AKT and the loading control to ensure equal protein loading.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

- Cancer cell lines with known PIK3CA mutation status (e.g., T47D)
- Cell culture medium
- **Tersolisib**
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Opaque-walled multi-well plates

Procedure:

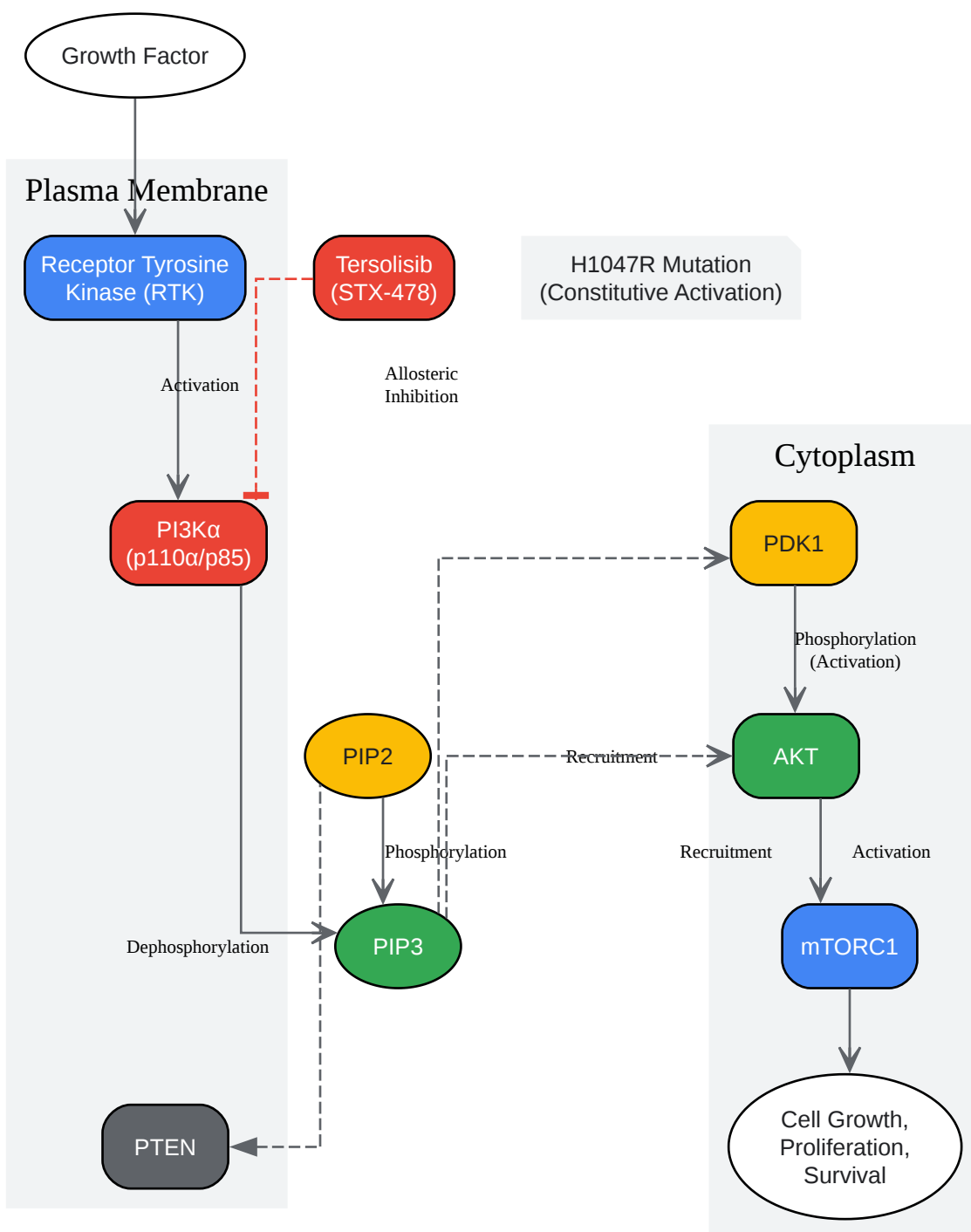
- Seed cells in opaque-walled 96-well plates at a predetermined density.

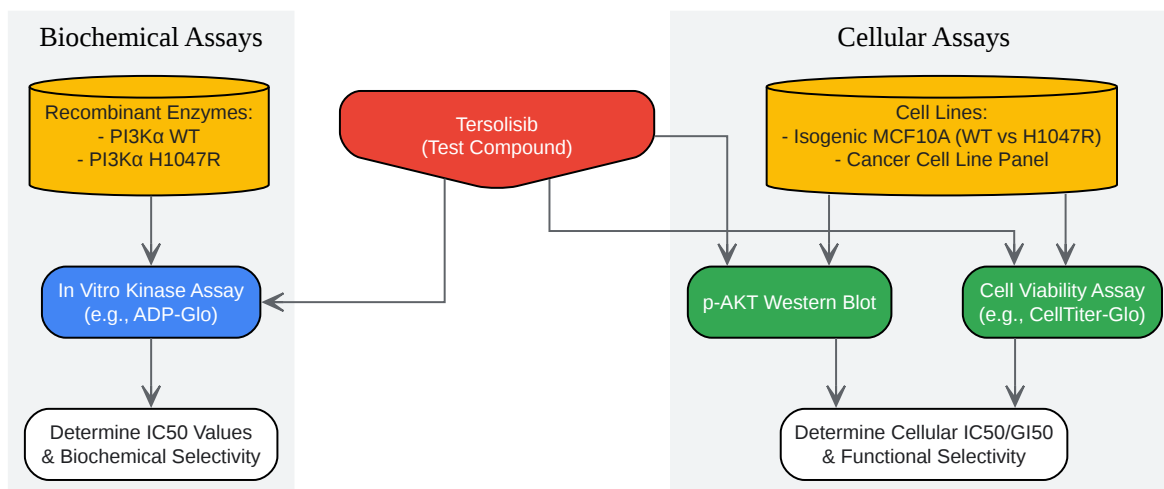
- Allow cells to attach and grow for 24 hours.
- Treat cells with a serial dilution of **Tersolisib**.
- Incubate for a specified period (e.g., 72 hours).
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence with a plate reader.
- Calculate the half-maximal growth inhibition (GI50) or IC50 values from the dose-response curves.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by **Tersolisib**. Activating mutations in PIK3CA, such as H1047R, lead to constitutive activation of this pathway, promoting cell growth, proliferation, and survival.





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